Val-Cit-PAB-MMAE

描述

属性

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94N10O12/c1-15-36(8)49(44(78-13)31-45(69)68-30-20-24-43(68)51(79-14)37(9)52(71)62-38(10)50(70)40-21-17-16-18-22-40)66(11)56(75)47(34(4)5)65-55(74)48(35(6)7)67(12)58(77)80-32-39-25-27-41(28-26-39)63-53(72)42(23-19-29-61-57(60)76)64-54(73)46(59)33(2)3/h16-18,21-22,25-28,33-38,42-44,46-51,70H,15,19-20,23-24,29-32,59H2,1-14H3,(H,62,71)(H,63,72)(H,64,73)(H,65,74)(H3,60,61,76)/t36-,37+,38+,42-,43-,44+,46-,47-,48-,49-,50+,51+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEAGSMYTVSXQA-XZZQEHRXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94N10O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1123.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Val-Cit-PAB-MMAE in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The Val-Cit-PAB-MMAE linker-payload system is a cornerstone of modern ADC development, utilized in several clinically approved and investigational therapies. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing the molecular interactions, cellular trafficking, and cytotoxic effects that underpin its therapeutic efficacy. We will delve into the critical roles of each component, present quantitative data on its performance, and provide detailed protocols for key experimental evaluations.

Core Components and their Roles

The this compound system is a sophisticated composite, with each element meticulously designed to ensure stability in circulation and potent, specific payload delivery within the tumor microenvironment.

-

Valine-Citrulline (Val-Cit) Dipeptide Linker: This dipeptide serves as a substrate for lysosomal proteases, most notably Cathepsin B, which are often upregulated in cancer cells.[1][2] The Val-Cit linker is engineered to be stable in the bloodstream's neutral pH but is efficiently cleaved in the acidic environment of the lysosome, ensuring targeted drug release.[3][4]

-

p-Aminobenzylcarbamate (PAB) Spacer: The PAB unit acts as a self-immolative spacer.[3][5] Following the enzymatic cleavage of the Val-Cit linker, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which is crucial for releasing the MMAE payload in its unmodified and fully active form.[6][7]

-

Monomethyl Auristatin E (MMAE): MMAE is a potent synthetic antineoplastic agent derived from dolastatin 10.[8][9] It functions as a microtubule inhibitor, binding to tubulin and preventing its polymerization.[8][10] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[11][12]

The Multi-Step Mechanism of Action in Cancer Cells

The journey of a this compound ADC from administration to the induction of cancer cell death is a multi-step process, illustrated in the signaling pathway below.

Caption: The sequential mechanism of action of a this compound ADC.

-

Binding: The ADC circulates in the bloodstream until its monoclonal antibody recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.[13]

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, primarily through receptor-mediated endocytosis.[14]

-

Trafficking: The internalized vesicle, now an early endosome, traffics through the endosomal-lysosomal pathway, eventually fusing with a lysosome.[14]

-

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[2][3]

-

Self-Immolation: This cleavage event triggers the spontaneous self-immolation of the PAB spacer.[6][7]

-

MMAE Release: The self-immolation of PAB results in the release of the unmodified, highly potent MMAE payload into the cytoplasm.[6][7]

-

Microtubule Disruption: Free MMAE binds to tubulin, inhibiting its polymerization and disrupting the cellular microtubule network.[8][10]

-

Cell Cycle Arrest: The disruption of microtubules leads to the arrest of the cell cycle in the G2/M phase.[11][12]

-

Apoptosis: Prolonged cell cycle arrest activates the apoptotic cascade, leading to programmed cell death. This is often characterized by the cleavage of PARP and activation of caspases 3 and 9.[15][16] Studies have also implicated the inhibition of the Akt/mTOR signaling pathway in MMAE-induced autophagy and apoptosis.[15]

-

Bystander Effect: Due to its high membrane permeability, released MMAE can diffuse out of the targeted antigen-positive cancer cell and into adjacent antigen-negative tumor cells, inducing their death.[17][18] This "bystander effect" is crucial for eradicating heterogeneous tumors where not all cells express the target antigen.[19][20]

Quantitative Data

The efficacy of this compound ADCs is quantitatively assessed through various in vitro and in vivo studies. The following tables summarize key performance metrics.

Table 1: In Vitro Cytotoxicity (IC50) of a this compound ADC

| Cell Line | Cancer Type | Target Antigen | ADC IC50 (nM) | Free MMAE IC50 (nM) | Reference |

| BxPC-3 | Pancreatic | Tissue Factor | 1.15 | 0.97 | [21] |

| PSN-1 | Pancreatic | Tissue Factor | 15.53 | 0.99 | [21] |

| Capan-1 | Pancreatic | Tissue Factor | 105.65 | 1.10 | [21] |

| SKBR3 | Breast | HER2 | 410.54 (vc-MMAE construct) | - | [22] |

| HEK293 | Embryonic Kidney | - | 482.86 (vc-MMAE construct) | - | [22] |

Table 2: Drug-to-Antibody Ratio (DAR) of a this compound ADC

| ADC | Conjugation Method | Average DAR | Reference |

| Trastuzumab-vc-MMAE | Partial reduction and maleimide (B117702) chemistry | ~4.0 | [20] |

| Disitamab vedotin ([3H-MMAE]-RC48-ADC) | - | 3.96 | [23] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of this compound ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Caption: Workflow for an in vitro cytotoxicity MTT assay.

Detailed Steps:

-

Cell Seeding: Seed antigen-positive and antigen-negative cancer cells in separate 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete culture medium.[24]

-

Incubation: Incubate the plates overnight at 37°C in a 5% CO2 atmosphere to allow for cell adherence.[24]

-

ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free MMAE in complete culture medium. Add 50 µL of the prepared solutions to the respective wells.[24]

-

Incubation: Incubate the plates for a period of 48-144 hours at 37°C with 5% CO2.[24]

-

MTT Addition: Following the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well.[13]

-

Formazan (B1609692) Formation: Incubate the plates for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[13]

-

Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

-

Incubation: Incubate the plate overnight in the dark at 37°C.[13]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the ADC concentration and use a sigmoidal dose-response curve to determine the IC50 value.[24]

Bystander Effect Co-Culture Assay

This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Caption: Workflow for an in vitro bystander effect co-culture assay.

Detailed Steps:

-

Cell Preparation: Use an antigen-positive cell line and an antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP).[13]

-

Co-culture Seeding: Seed the antigen-positive and fluorescently labeled antigen-negative cells together in a 96-well plate at predetermined ratios (e.g., 90%, 75%, 50%, 25%, 10% antigen-negative cells). Include monocultures of each cell line as controls. A total of 10,000 cells/well is a typical starting point.[13]

-

Incubation: Incubate the plate overnight at 37°C with 5% CO2.[13]

-

ADC Treatment: Add serial dilutions of the this compound ADC and control ADCs to the wells.[8]

-

Incubation: Incubate the plate for 48-144 hours.[13]

-

Imaging: At various time points (e.g., 48, 96, 144 hours), read the plate at the appropriate excitation/emission wavelengths for the fluorescent protein (e.g., 485/535 nm for GFP).[13]

-

Data Analysis: Normalize the fluorescence intensity in each well by subtracting the background reading from wells with medium only. Calculate the percentage viability of the antigen-negative cells in the co-culture by dividing the fluorescence values of ADC-treated wells by the values of non-treated wells. A significant decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[13]

Drug-to-Antibody Ratio (DAR) Determination by LC-MS

This method is used to determine the average number of drug-linker molecules conjugated to each antibody.

Caption: Workflow for DAR determination by LC-MS.

Detailed Steps:

-

Sample Preparation: If analyzing ADCs from in vivo studies, purify the ADC from serum using affinity purification.[25] For in vitro samples, the ADC can be analyzed directly.

-

LC-MS Analysis:

-

Data Analysis:

-

Use deconvolution software to process the raw mass spectra and obtain the zero-charge masses of the different ADC species (e.g., antibody with 0, 2, 4, 6, or 8 drugs attached).

-

Specialized software can then be used to calculate the weighted average DAR based on the relative abundance of each drug-loaded species.[17]

-

Conclusion

The this compound system exemplifies the rational design principles of modern ADCs. Its mechanism of action is a finely tuned cascade of events, from targeted binding and internalization to specific enzymatic cleavage and potent cytotoxicity. The ability of MMAE to induce a bystander effect further enhances its therapeutic potential in the context of heterogeneous tumors. A thorough understanding of this mechanism, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued development and optimization of this important class of cancer therapeutics. This guide provides a foundational resource for researchers dedicated to advancing the field of antibody-drug conjugates.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. lcms.cz [lcms.cz]

- 18. researchgate.net [researchgate.net]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 20. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. herbmedpharmacol.com [herbmedpharmacol.com]

- 23. Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. hpst.cz [hpst.cz]

The Gatekeeper of Potency: An In-depth Technical Guide on the Role of the PAB Spacer in the Val-Cit-PAB-MMAE Linker

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline-p-aminobenzylcarbamate-Monomethyl auristatin E (Val-Cit-PAB-MMAE) linker-payload system is a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its remarkable success lies in the intricate interplay of its components, ensuring stability in circulation and potent, targeted cytotoxicity. Central to this design is the p-aminobenzyl (PAB) spacer, a self-immolative moiety that acts as a molecular gatekeeper, ensuring the conditional and efficient release of the potent MMAE payload. This technical guide delves into the critical role of the PAB spacer, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

The Core Function of the PAB Spacer: A Self-Immolative Bridge

The primary role of the PAB spacer is to act as a stable, self-immolative bridge connecting the enzymatically cleavable Val-Cit dipeptide to the MMAE payload.[1][2] This architecture is crucial for several reasons:

-

Preventing Steric Hindrance: Directly attaching the bulky MMAE payload to the Val-Cit dipeptide can sterically hinder the access of lysosomal proteases, such as Cathepsin B, to the cleavage site.[3][4][5] The PAB spacer provides necessary spacing, ensuring efficient enzymatic recognition and cleavage of the linker.[3] The removal of the PAB group has been shown to reduce the rate of cleavage.[3]

-

Ensuring Traceless Release: The PAB spacer is designed to be "traceless," meaning that upon cleavage, it fragments away, releasing the MMAE payload in its original, unmodified, and fully active form.[1] This is achieved through a spontaneous 1,6-elimination reaction initiated by the enzymatic cleavage.[3][4]

-

Maintaining Stability: The carbamate (B1207046) linkage between the PAB spacer and MMAE is highly stable, preventing premature drug release in systemic circulation.[1] This stability is paramount to minimizing off-target toxicity and ensuring a wide therapeutic window.

The entire process is a finely tuned cascade. Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome.[2] Within the acidic environment of the lysosome, overexpressed Cathepsin B recognizes and cleaves the amide bond between citrulline and the PAB spacer.[1][6] This cleavage event unmasks an aniline (B41778) nitrogen, triggering the spontaneous self-immolation of the PAB unit, which then releases the active MMAE payload.

Quantitative Data on Linker Performance

The performance of the this compound linker is quantifiable through several key parameters, including plasma stability, cleavage kinetics, and the impact of the drug-to-antibody ratio (DAR).

Table 1: Plasma Stability of this compound Containing ADCs

| Antibody-Drug Conjugate | Plasma Source | Incubation Time | Remaining Conjugated Drug | Reference |

| Trastuzumab-Val-Cit-PAB-MMAE | Rat | 7 days | ~25% | [7] |

| Generic ADCs with Val-Cit linker | Human | 28 days | No significant degradation | [1][8] |

| Generic ADCs with Val-Cit linker | Mouse | 14 days | <5% | [1][8] |

| ADC with tandem β-glucuronide-Val-Cit-PAB-MMAE linker | Rat | 7 days | No payload loss | [4][5] |

Note: The stability of the Val-Cit linker can differ significantly between species, with lower stability observed in rodent plasma due to cleavage by carboxylesterase 1c.[4][8]

Table 2: Illustrative Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Val-Cit | Not Widely Published | Not Widely Published | Not Widely Published | [9][10] |

| Val-Ala | - | - | - | [10] |

| Phe-Lys | - | - | ~30x relative to Val-Cit | [10] |

Note: Specific kinetic parameters for the full this compound construct are not consistently reported in the literature in a standardized format.[10]

Table 3: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties

| ADC Property | Low DAR (e.g., 2-4) | High DAR (e.g., >8) | Reference |

| In Vitro Potency | Generally lower | Consistently higher | [11] |

| Plasma Clearance | Comparable, slower clearance | Rapid clearance observed | [11] |

| Aggregation | Lower propensity | Increased hydrophobicity and aggregation | [12][13] |

| Therapeutic Index | Generally better | Potentially reduced due to faster clearance and toxicity | [11] |

Experimental Protocols

Reproducible and robust experimental protocols are essential for the evaluation of ADCs featuring the this compound linker.

In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of MMAE release from an ADC in the presence of Cathepsin B.

Materials:

-

ADC with Val-Cit-PAB linker

-

Recombinant Human Cathepsin B

-

Activation Buffer: Assay Buffer containing 2 mM DTT (freshly prepared)[6][9]

-

Quenching Solution: Cold acetonitrile (B52724) with an internal standard (e.g., MMAF)[6][7]

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Activate Cathepsin B in the Activation Buffer as per the manufacturer's instructions.[6][9]

-

Reaction Setup: In a microcentrifuge tube, combine the ADC and activated Cathepsin B in the assay buffer.[6]

-

Incubation: Incubate the reaction mixture at 37°C.[9]

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[9]

-

Quenching: Immediately quench the reaction by adding the aliquot to the cold Quenching Solution.[6][9]

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins and collect the supernatant.[6]

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of released MMAE.[6]

-

Data Analysis: Plot the concentration of released MMAE against time to determine the release kinetics.[6][9]

Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of the ADC on target and non-target cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14][15]

-

ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium and add to the respective wells.[14]

-

Incubation: Incubate the plate at 37°C for a period of 48-144 hours.[14]

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3][14]

-

Solubilization: Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[3][14]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[3][14]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against ADC concentration. Determine the IC50 value using non-linear regression analysis.

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive cells

-

Antigen-negative cells engineered to express a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

ADC

-

96-well plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Co-seed the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.[1][2]

-

ADC Treatment: After allowing the cells to adhere, treat the co-culture with serial dilutions of the ADC.[1]

-

Incubation: Incubate the plate for 72-120 hours.[1]

-

Viability Assessment: Quantify the viability of the antigen-negative cells by measuring the fluorescence intensity.[2]

-

Data Analysis: Normalize the fluorescence signal to untreated co-culture controls. A decrease in fluorescence indicates bystander killing. Plot the percentage of viable antigen-negative cells against the ADC concentration to determine a "bystander IC50".[2]

Visualizing the Mechanisms

Graphical representations are invaluable for understanding the complex processes involved in the function of the this compound linker.

Caption: Cathepsin B-mediated cleavage and self-immolation of the PAB spacer.

Caption: A typical experimental workflow for ADC development and evaluation.

Caption: Simplified signaling pathway of MMAE-induced apoptosis.

Conclusion

The p-aminobenzyl (PAB) spacer is an indispensable component of the this compound linker, serving as a critical molecular trigger for the controlled release of the cytotoxic payload. Its self-immolative mechanism overcomes steric hindrance, ensures the release of an unmodified and fully active drug, and contributes to the overall stability and efficacy of the antibody-drug conjugate. A thorough understanding of its function, supported by robust quantitative analysis and detailed experimental validation, is paramount for the rational design and successful development of next-generation ADCs for targeted cancer therapy.

References

- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Val-Cit-PAB-MMAE: A Technical Guide to a Clinically Validated Linker-Payload System for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. A critical component of ADC design is the linker that connects the antibody to the payload, as it must remain stable in systemic circulation and efficiently release the cytotoxic agent upon internalization into target cancer cells. The Val-Cit-PAB-MMAE system is a clinically validated linker-payload combination widely employed in the development of ADCs. This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols for its synthesis and evaluation.

This compound is a drug-linker conjugate composed of four key components: a dipeptide linker of Valine (Val) and Citrulline (Cit), a self-immolative spacer p-aminobenzyl alcohol (PAB), and the potent antimitotic agent Monomethyl Auristatin E (MMAE). This system is designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment, leading to the targeted release of MMAE within cancer cells.

Chemical Structure and Components

The this compound conjugate is a modular system where each component plays a crucial role in the overall function of the ADC.

1. Valine (Val): An essential amino acid with a nonpolar isopropyl side chain. In the Val-Cit linker, it is positioned for recognition by lysosomal proteases.

2. Citrulline (Cit): A non-proteinogenic α-amino acid. The Val-Cit dipeptide sequence is specifically designed to be a substrate for cathepsin B.[1][2]

3. p-Aminobenzyl Alcohol (PAB): A self-immolative spacer. Following the enzymatic cleavage of the amide bond between Citrulline and PAB, a 1,6-elimination reaction is triggered, leading to the release of the unmodified MMAE payload.[3]

4. Monomethyl Auristatin E (MMAE): A synthetic analog of the natural product dolastatin 10, MMAE is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[][5] Due to its high toxicity, it is unsuitable as a standalone chemotherapeutic agent but is highly effective as an ADC payload.[6][]

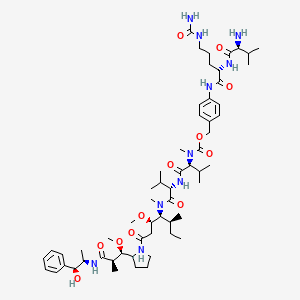

Below is a diagram illustrating the individual components and the assembled this compound structure.

Caption: Individual chemical structures of Valine, Citrulline, p-Aminobenzyl Alcohol, and Monomethyl Auristatin E, and their conceptual assembly into this compound.

Physicochemical and Pharmacological Properties

The properties of this compound are critical for its function as an effective linker-payload system in ADCs.

Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C68H105N11O15 (for MC-Val-Cit-PAB-MMAE) | [8] |

| Molecular Weight | 1316.63 g/mol (for MC-Val-Cit-PAB-MMAE) | [9] |

| Solubility | Soluble in DMSO, DCM, DMF. | [8] |

| Appearance | White to off-white solid powder. | |

| Storage | Store at -20°C. | [8] |

Pharmacological Properties

| Property | Description | References |

| Mechanism of Action | Upon internalization of the ADC, the Val-Cit linker is cleaved by lysosomal proteases (e.g., Cathepsin B), leading to the self-immolation of the PAB spacer and the release of active MMAE. MMAE then binds to tubulin, inhibiting its polymerization and inducing cell cycle arrest and apoptosis. | [6] |

| In Vitro Cytotoxicity (IC50) | The IC50 values of ADCs utilizing this compound are typically in the nanomolar to sub-nanomolar range against antigen-positive cancer cell lines. For example, an anti-human TF ADC showed an IC50 of 1.15 nM in BxPC-3 cells. | [5] |

| Plasma Stability | The Val-Cit linker is designed to be stable in the systemic circulation, minimizing premature drug release and off-target toxicity. Studies have shown good stability in human plasma. | |

| Bystander Effect | Released MMAE is cell-permeable, allowing it to diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect. |

Mechanism of Action: From ADC to Apoptosis

The following diagram illustrates the signaling pathway from the binding of a this compound-containing ADC to a cancer cell to the induction of apoptosis.

Caption: The signaling pathway of a this compound ADC from cell surface binding to apoptosis induction.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis, characterization, and evaluation of this compound and its corresponding ADCs.

Synthesis of Fmoc-Val-Cit-PAB-MMAE

A common precursor for the synthesis of this compound is the Fmoc-protected version.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

MMAE

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

Procedure:

-

Dissolve Fmoc-Val-Cit-PAB-OH, MMAE, and HOBt in anhydrous DMF.

-

Add DIPEA to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by HPLC.

-

Upon completion, purify the crude product by reverse-phase preparative HPLC.

-

Lyophilize the purified fractions to obtain Fmoc-Val-Cit-PAB-MMAE as a solid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 value of an ADC.

Materials:

-

Target cancer cell lines (antigen-positive and antigen-negative)

-

Complete cell culture medium

-

96-well plates

-

ADC constructs

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC in complete culture medium.

-

Remove the existing medium from the cells and add the ADC dilutions. Include untreated and vehicle-only controls.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[5]

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma.

Materials:

-

ADC

-

Human plasma

-

Incubator at 37°C

-

Analytical method for ADC quantification (e.g., ELISA or LC-MS)

Procedure:

-

Incubate the ADC at a specific concentration in human plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

-

Analyze the samples to determine the concentration of the intact ADC.

-

Plot the percentage of intact ADC remaining over time to determine the half-life of the ADC in plasma.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the development and evaluation of an ADC utilizing the this compound system.

Caption: A generalized workflow for the synthesis, characterization, and in vitro evaluation of an antibody-drug conjugate with this compound.

Conclusion

The this compound linker-payload system represents a significant advancement in the field of antibody-drug conjugates. Its well-defined mechanism of action, favorable stability profile, and potent cytotoxicity have led to its successful implementation in several approved and clinical-stage ADCs. This technical guide has provided an in-depth overview of its chemical structure, properties, and the experimental methodologies crucial for its development and evaluation. For researchers and drug development professionals, a thorough understanding of these aspects is paramount for the rational design and optimization of next-generation ADCs for targeted cancer therapy.

References

- 1. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]

- 8. This compound | drug-linker conjugate| ADC synthesis | CAS 644981-35-1 | anti-mitotic agent | InvivoChem [invivochem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cathepsin B-Mediated Cleavage of the Val-Cit-PAB Linker

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs). Its sophisticated architecture allows for remarkable stability in systemic circulation and highly specific, efficient cleavage within the target tumor cell, ensuring the conditional release of potent cytotoxic payloads. This technical guide delves into the core mechanism of Val-Cit-PAB linker cleavage by the lysosomal protease cathepsin B, providing detailed experimental protocols, quantitative data, and visual representations to support ADC research and development.

Core Components and Mechanism of Action

The Val-Cit-PAB linker is a tripartite system, with each component playing a crucial role in its function.

-

Valine-Citrulline (Val-Cit) Dipeptide : This dipeptide sequence serves as the specific recognition site for cathepsin B, a protease that is significantly upregulated in the lysosomes of many tumor cells. The selection of Val-Cit

An In-Depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxic activity of small-molecule drugs. The lynchpin of this tripartite molecular architecture is the linker, a chemical bridge that covalently attaches the cytotoxic payload to the antibody. The linker's properties are paramount to the ADC's success, dictating its stability in systemic circulation, the mechanism and rate of payload release, and ultimately, its therapeutic index.

Cleavable linkers are a predominant class of linkers used in ADC design, engineered to maintain stability in the bloodstream and to undergo predictable cleavage to release the payload in the tumor microenvironment or within target cancer cells. This targeted release is typically triggered by specific physiological conditions that are differential between the tumor and healthy tissues, such as the presence of certain enzymes, acidic pH, or a reducing environment. The ability of cleavable linkers to release the unmodified, cell-permeable payload can also lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells, thereby overcoming tumor heterogeneity.[1][2]

This technical guide provides a comprehensive overview of the core principles of cleavable linkers in ADCs. It delves into the various types of cleavable linkers, their mechanisms of action, quantitative comparisons of their performance, and detailed experimental protocols for their characterization.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on their cleavage mechanism. The three primary classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.

Protease-Sensitive Linkers

Protease-sensitive linkers are designed to be substrates for proteases that are highly expressed in the lysosomal compartment of cancer cells, such as cathepsins. These linkers typically incorporate a dipeptide sequence that is recognized and cleaved by these enzymes.

Mechanism of Action: Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis and trafficked to the lysosome. The acidic environment of the lysosome activates proteases like Cathepsin B, which then cleave the peptide linker, liberating the cytotoxic payload. A self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often incorporated to ensure the efficient release of the unmodified drug following peptide cleavage.

The most well-studied and clinically utilized protease-sensitive linker is the valine-citrulline (Val-Cit) dipeptide. Other dipeptide sequences, such as valine-alanine (Val-Ala) and phenylalanine-lysine (Phe-Lys), have also been explored.

pH-Sensitive Linkers

pH-sensitive linkers, also known as acid-labile linkers, exploit the lower pH of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[3]

Mechanism of Action: These linkers incorporate acid-labile functional groups, most commonly hydrazones. The hydrazone bond is relatively stable at neutral pH but undergoes rapid hydrolysis under acidic conditions, leading to the release of the payload. The first-generation ADC, gemtuzumab ozogamicin (B1678132) (Mylotarg®), utilized a hydrazone linker.[4] However, concerns about the stability of hydrazone linkers in circulation have led to the development of more stable acid-cleavable moieties.

Glutathione-Sensitive Linkers

Glutathione-sensitive linkers are designed to be cleaved in the reducing environment of the cell cytoplasm. The concentration of glutathione (B108866) (GSH), a key intracellular reducing agent, is significantly higher in the cytoplasm (1-10 mM) compared to the extracellular space (~5 µM).

Mechanism of Action: These linkers contain a disulfide bond that is susceptible to reduction by GSH. Upon internalization of the ADC into the cancer cell, the high intracellular GSH concentration facilitates the cleavage of the disulfide bond, releasing the payload. To enhance stability in circulation, sterically hindered disulfide bonds have been developed.

Quantitative Data Presentation

The selection of a cleavable linker is a critical determinant of an ADC's performance. The following tables summarize key quantitative data for different cleavable linker types to facilitate comparison.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers

| ADC Target & Payload | Linker Type | Cell Line | IC50 (ng/mL) |

| Anti-HER2-MMAE | Cleavable (vc-PAB) | SK-BR-3 (HER2 high) | 10[1] |

| Anti-CD79b-MMAE | Cleavable (vc) | BJAB (CD79b+) | ~1[1] |

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions, and therefore direct comparisons should be made with caution.

Table 2: Comparative Plasma Stability of ADCs with Different Cleavable Linkers

| Linker Type | ADC Construct | Plasma Source | Half-life (t1/2) |

| Hydrazone | Phenylketone-derived | Human and Mouse | ~2 days[3] |

| Carbonate | Sacituzumab govitecan | Not specified | 36 hours[3] |

| Silyl ether | Silyl ether-MMAE | Human | > 7 days[3] |

| Peptide (triglycyl) | CX-DM1 | Mouse | 9.9 days[3] |

Note: This table presents a compilation of data from various sources. A direct head-to-head comparison under identical conditions is limited in the literature.

Table 3: In Vivo Efficacy of ADCs with Cleavable Linkers in Xenograft Models

| ADC Construct | Linker Type | Tumor Model | Efficacy Outcome |

| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | NCI-N87 Gastric Cancer | Significant tumor growth inhibition[5] |

| Anti-CD30-vc-MMAE | Cleavable (Val-Cit) | Karpas 299 Lymphoma | Tumor regression[6] |

| Trastuzumab-Exo-EVC-Exatecan | Cleavable (Exo-linker) | NCI-N87 Gastric Cancer | Similar efficacy to T-DXd[5] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate characterization and comparison of ADCs with different cleavable linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

Methodology:

-

Incubation: Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

-

Sample Processing: At each time point, process the samples to separate the ADC from plasma proteins and to extract any released payload. This can be achieved by methods such as affinity chromatography (e.g., Protein A/G) for the ADC and protein precipitation followed by solid-phase extraction for the free payload.

-

Analysis: Quantify the amount of intact ADC and released payload using appropriate analytical techniques:

-

Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and antibody-conjugated drug.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the average drug-to-antibody ratio (DAR) over time and to quantify the free payload.

-

-

Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's stability and half-life in plasma.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

Objective: To evaluate the cleavage of a protease-sensitive linker by Cathepsin B.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the ADC, activated Cathepsin B, and a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) containing a reducing agent like DTT.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., an organic solvent like acetonitrile (B52724) or a specific Cathepsin B inhibitor).

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, a control antibody, and a vehicle control.

-

Incubation: Incubate the cells for a period that allows for the ADC to exert its cytotoxic effect (typically 72-120 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Plot the percentage of viable cells against the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 4: Bystander Killing Effect Assay (Co-culture Method)

Objective: To assess the ability of a released payload to kill neighboring antigen-negative cells.

Methodology:

-

Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.

-

Co-culture Seeding: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

-

ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

-

Incubation: Incubate the cells for a period sufficient to observe the bystander effect (typically 96-144 hours).

-

Analysis: Measure the viability of the antigen-negative cells by quantifying the fluorescence signal (e.g., using a fluorescence plate reader or flow cytometry).

-

Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to that of antigen-negative cells cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of the antigen-negative cells in the co-culture indicates a bystander effect.[4]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.

Caption: Cleavage mechanism of a protease-sensitive Val-Cit-PABC linker.

Caption: Experimental workflow for the in vitro plasma stability assessment of ADCs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mode of Action of MMAE Payload on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Monomethyl Auristatin E (MMAE) Action: A Microtubule Disruptor

Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent and a critical cytotoxic payload component in several approved and investigational antibody-drug conjugates (ADCs).[1] Its mechanism of action is centered on the disruption of microtubule dynamics, a fundamental process for cell division, leading to cell cycle arrest and subsequent apoptosis. This guide provides a detailed examination of MMAE's interaction with tubulin, the resulting cellular consequences, and the experimental methodologies used to elucidate its activity.

MMAE exerts its cytotoxic effects by binding to tubulin, the heterodimeric protein subunit of microtubules.[2] This interaction inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[1] The disruption of microtubule dynamics leads to a cascade of events, beginning with the arrest of the cell cycle in the G2/M phase and culminating in programmed cell death, or apoptosis.[3][4]

Quantitative Analysis of MMAE's Potency

The efficacy of MMAE is underscored by its high binding affinity for tubulin and its potent cytotoxicity against a wide range of cancer cell lines. This is quantified by its dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) values, respectively.

Binding Affinity to Tubulin

The binding affinity of MMAE to tubulin has been determined using various biophysical techniques, with fluorescence polarization being a common method.

| Parameter | Value | Method | Source |

| Kd (MMAE-Tubulin) | ~1.6 µM | [3H]-MMAE Binding Assay | |

| Kd (FI-MMAE-Tubulin) | 291 nM | Fluorescence Polarization | [5][6][7] |

Note: FI-MMAE refers to a fluorescein-labeled MMAE derivative used in the fluorescence polarization assay.

Cytotoxicity (IC50) in Cancer Cell Lines

MMAE exhibits potent cytotoxic activity across a broad spectrum of cancer cell lines, with IC50 values typically in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Source |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [8] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [8] |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [9] |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [9] |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [9] |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [9] |

| Various Cancer Cell Lines | Lung, Breast, Pancreatic, Gastric, Ovarian | Subnanomolar to low nanomolar range | [10] |

Impact on Microtubule Dynamic Instability

MMAE significantly suppresses the dynamic instability of microtubules, which is characterized by alternating phases of growth (polymerization) and shrinkage (depolymerization). This suppression is a key aspect of its antimitotic activity. In vitro studies using purified tubulin and in-cell analyses have demonstrated that MMAE affects several parameters of dynamic instability.

| Parameter | Effect of MMAE | Source |

| Growth Rate | Decreased | |

| Shortening Rate | Decreased | |

| Catastrophe Frequency | Decreased | |

| Rescue Frequency | Not significantly affected | |

| Dynamicity | Suppressed | [1][11] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of MMAE on the polymerization of purified tubulin by monitoring the increase in turbidity (light scattering) as microtubules form.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

MMAE stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

-

Pre-warmed 96-well plates

Procedure:

-

Reagent Preparation:

-

Reconstitute tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

-

Prepare a 10 mM GTP stock in General Tubulin Buffer.

-

Prepare serial dilutions of MMAE in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

-

-

Reaction Setup (on ice):

-

In a 96-well plate, add the desired volume of diluted MMAE or vehicle control (DMSO in General Tubulin Buffer).

-

Add the tubulin solution to each well.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

-

Data Acquisition:

-

Immediately transfer the plate to the pre-warmed (37°C) spectrophotometer.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the Vmax (maximum rate of polymerization) and the extent of polymerization (plateau phase) for each condition.

-

Calculate the IC50 value for MMAE's inhibition of tubulin polymerization.

-

Immunofluorescence Microscopy of Microtubules

This method allows for the visualization of the effects of MMAE on the microtubule network within cultured cells.

Materials:

-

Cultured cells grown on glass coverslips

-

MMAE

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

-

Secondary antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with various concentrations of MMAE for the desired time. Include a vehicle-treated control.

-

Fixation:

-

Wash cells with PBS.

-

Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.

-

-

Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.

-

Antibody Incubation:

-

Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Incubate with DAPI for 5 minutes to stain the nuclei.

-

Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

-

Imaging: Visualize and capture images using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in different phases of the cell cycle following MMAE treatment, specifically to detect G2/M arrest.

Materials:

-

Cultured cells

-

MMAE

-

PBS

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with MMAE for a specified duration (e.g., 24 hours).

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with PBS and centrifuge.

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

Add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.

-

Visualizing the Mechanism of Action

MMAE's Mechanism of Action on Tubulin Polymerization

Caption: Logical overview of MMAE's mechanism of action.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

References

- 1. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on Val-Cit-PAB-MMAE for Targeted Cancer Therapy Research

Introduction

The Val-Cit-PAB-MMAE linker-payload system is a cornerstone in the development of modern antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells.[1][] This system combines a highly potent microtubule inhibitor, monomethyl auristatin E (MMAE), with a sophisticated linker system composed of a valine-citrulline (Val-Cit) dipeptide and a p-aminobenzylcarbamate (PAB) self-immolative spacer.[][4] The design of this linker is critical to the success of the ADC, ensuring stability in systemic circulation and facilitating the specific and efficient release of the cytotoxic payload within the target tumor cell.[1] This guide provides a comprehensive technical overview of the this compound system, including its mechanism of action, experimental protocols for its evaluation, and quantitative data to support cancer therapy research.

Core Components and Mechanism of Action

The efficacy of an ADC utilizing the this compound system is dependent on a sequence of well-orchestrated events, beginning with the selective recognition of a tumor-associated antigen by the monoclonal antibody component of the ADC.[]

1. Targeting and Internalization: The monoclonal antibody selectively binds to a specific antigen on the surface of the cancer cell.[] Following this binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[1]

2. Lysosomal Trafficking and Linker Cleavage: Once inside the cell, the ADC is trafficked to the lysosome.[1][5] The acidic and proteolytic environment of the lysosome is crucial for the next step. Cathepsin B, a lysosomal protease often upregulated in tumor cells, recognizes and cleaves the amide bond between the citrulline residue and the PAB spacer of the linker.[4][5][] The Val-Cit dipeptide is specifically designed to be a substrate for cathepsin B.[4][]

3. Self-Immolation and Payload Release: The cleavage of the Val-Cit linker by cathepsin B initiates a spontaneous 1,6-elimination reaction in the PAB spacer.[5][7] This "self-immolative" cascade results in the release of the unmodified and fully active MMAE payload into the cytoplasm of the cancer cell.[4][5]

4. Cytotoxic Action of MMAE: Free MMAE is a potent inhibitor of tubulin polymerization.[8][9] By binding to tubulin, it disrupts the formation of microtubules, which are essential for creating the mitotic spindle during cell division.[10][11] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[10][11][12]

dot

The Bystander Effect

A key advantage of using MMAE as a payload is its ability to induce a "bystander effect."[13] Because MMAE is a neutral and hydrophobic molecule, once released into the cytoplasm of the target cancer cell, it can permeate the cell membrane and diffuse into neighboring, antigen-negative cancer cells, inducing their death as well.[14][] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[13][14]

dot

Quantitative Data

The potency of MMAE and ADCs utilizing this payload is typically evaluated using in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a common metric.

| Compound | Cell Line | IC50 (nM) | Reference |

| MMAE | PC-3 (Prostate) | ~2 | [10] |

| MMAE Phosphate | PC-3 (Prostate) | ~48 | [10] |

| MMAE | C4-2B (Prostate) | ~2 | [10] |

| MMAE Phosphate | C4-2B (Prostate) | ~48 | [10] |

| vc-MMAE | SKBR3 (Breast) | 0.01024-4000 (effective range) | [16] |

Note: The potency of a full ADC is dependent on the target antigen expression, antibody affinity, and drug-to-antibody ratio (DAR).

Experimental Protocols

1. In Vitro Cytotoxicity Assay

This protocol determines the concentration of the ADC required to kill 50% of a cancer cell population (IC50).

-

Cell Seeding: Plate cancer cells (e.g., SKBr3, HEK293) in a 96-well plate at a density that allows for logarithmic growth during the assay (e.g., 1x10⁴ to 1.5x10⁴ cells/well).[16]

-

Treatment: After allowing the cells to adhere (typically overnight), treat them with a serial dilution of the ADC or free drug (e.g., vc-MMAE) in triplicate.[16] Concentrations can range from picomolar to micromolar.[16] Include untreated cells as a negative control.

-

Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72-120 hours).

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with a dye like crystal violet.

-

Data Analysis: Plot cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

2. Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

-

Cell Preparation: Prepare two cell lines: one that expresses the target antigen (antigen-positive) and one that does not (antigen-negative). Label one cell line with a fluorescent marker (e.g., GFP) to distinguish the two populations.

-

Co-culture Seeding: Seed the antigen-positive and antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 50:50).[14]

-

Treatment: Treat the co-culture with the ADC at various concentrations.

-

Incubation: Incubate the plate for a duration sufficient to observe cell killing (e.g., 96 hours).

-

Analysis: Use flow cytometry or high-content imaging to quantify the viability of both the antigen-positive and antigen-negative cell populations. A decrease in the viability of the antigen-negative population in the presence of the ADC indicates a bystander effect.

3. In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC linker in plasma to ensure the payload is not prematurely released.

-

Incubation: Incubate the ADC in plasma (human or mouse) at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).[1]

-

Analysis:

-

Intact ADC Measurement (ELISA): Use a sandwich ELISA to quantify the amount of intact ADC. An antibody against the payload can be used for detection.[1]

-

Released Payload Measurement (LC-MS): Precipitate plasma proteins and analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.

-

-

Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability of the linker.[1]

dot

MMAE Signaling Pathway

The cytotoxic effect of MMAE culminates in apoptosis, which is executed through a well-defined signaling cascade.

-

Microtubule Disruption: MMAE binds to tubulin, inhibiting its polymerization and leading to the disassembly of microtubules.[11]

-

Mitotic Arrest: The disruption of the mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle.[10][11]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This involves the activation of initiator caspases, such as caspase-9, and executioner caspases, such as caspase-3 and caspase-7.[11][17]

-

PARP Cleavage: Activated executioner caspases cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.[10][17]

dot

References

- 1. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 13. biochempeg.com [biochempeg.com]

- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. herbmedpharmacol.com [herbmedpharmacol.com]

- 17. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

Introduction: A New Paradigm in Targeted Cancer Therapy

An In-depth Technical Guide to the Discovery and Development of Auristatin-Based Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic agents.[1][2] This synergy allows for the precise delivery of highly toxic payloads directly to cancer cells, thereby minimizing systemic exposure and associated side effects.[1] Auristatins, a class of synthetic and highly potent antimitotic agents, have emerged as one of the most successful payloads for ADCs.[3][4]

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of auristatin-based ADCs. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical ADC technology.

The fundamental structure of an auristatin-based ADC comprises three essential components:

-

A monoclonal antibody (mAb) that specifically targets an antigen predominantly expressed on the surface of cancer cells.[1][5]

-

A highly potent auristatin payload responsible for inducing cell death upon internalization.[1]

-

A chemical linker that connects the antibody to the payload, engineered to be stable in circulation but to release the payload within the target cell.[1]

From Sea Hare to Synthesis: The Genesis of Auristatins

The story of auristatins begins with the discovery of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia.[3][6] Dolastatin 10 exhibited extraordinary cytotoxic potency, inhibiting cancer cell growth at sub-nanomolar concentrations—making it significantly more powerful than many conventional chemotherapy drugs of its time.[4] However, its development as a standalone therapeutic was hindered by a narrow therapeutic window and significant toxicities observed in early clinical trials.[3][4][6]

The true potential of this molecular scaffold was unlocked through synthetic chemistry. Researchers modified the original dolastatin 10 structure to create a new class of compounds: the auristatins.[6][] These synthetic analogs were designed to retain high potency while providing a chemical handle for conjugation to antibodies.[6] The two most prominent and clinically successful auristatin derivatives are Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) .[1][3]

-

Monomethyl Auristatin E (MMAE): A synthetic pentapeptide derived from dolastatin-10, MMAE is highly potent and, importantly, membrane-permeable. This permeability enables a "bystander effect," where the payload can diffuse from the target cell to kill adjacent, antigen-negative tumor cells.[1][8]

-

Monomethyl Auristatin F (MMAF): MMAF is structurally similar to MMAE but features a charged phenylalanine at its C-terminus.[2][8][][10] This modification renders it membrane-impermeable, thus limiting the bystander effect but potentially offering a more favorable safety profile in certain applications.[1][8]

Mechanism of Action: A Multi-faceted Attack on Cancer Cells

The efficacy of auristatin-based ADCs stems from a sophisticated, multi-step mechanism that culminates in targeted cell death and the potential stimulation of an anti-tumor immune response.

ADC Internalization and Payload Release

The process begins when the ADC binds to its specific target antigen on the cancer cell surface.[5] The cell then internalizes the ADC-antigen complex through receptor-mediated endocytosis, enclosing it within an endosome.[1][5] This endosome subsequently fuses with a lysosome, an organelle containing powerful digestive enzymes like cathepsin B.[5] Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting the auristatin payload to the antibody is cleaved, releasing the active cytotoxic drug into the cytoplasm.[1][5][11]

Microtubule Disruption and Apoptosis

Once liberated in the cytoplasm, the auristatin payload executes its primary cytotoxic function. Auristatins are potent inhibitors of tubulin polymerization.[][11] They bind to tubulin dimers, the fundamental building blocks of microtubules, preventing their assembly into the dynamic microtubule network required for cellular structure and division.[1] This disruption leads to the collapse of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle, which ultimately triggers programmed cell death, or apoptosis.[1][6][]

Bystander Effect and Immunogenic Cell Death (ICD)

The mechanism of action extends beyond the targeted cell. For ADCs with membrane-permeable payloads like MMAE, the released drug can diffuse out of the antigen-positive cancer cell and kill neighboring cells, including those that may not express the target antigen. This "bystander effect" is crucial for treating heterogeneous tumors where antigen expression can be varied.[1][8]

Furthermore, recent studies have shown that auristatin-based ADCs can induce a form of cell death that stimulates the immune system, known as immunogenic cell death (ICD).[1] This process is marked by the release of "danger signals" or damage-associated molecular patterns (DAMPs) from the dying cancer cell, which include:

-

Calreticulin (CRT) exposure: Translocation of CRT to the cell surface acts as an "eat me" signal for dendritic cells.[1]

-

ATP secretion: Extracellular ATP serves as a "find me" signal, attracting immune cells to the tumor microenvironment.[1]

The induction of ICD suggests a dual mechanism, combining direct cytotoxicity with the potential to generate a lasting anti-tumor immune response.[1]

Quantitative Data Summary

The following tables summarize key physicochemical differences between MMAE and MMAF and provide an overview of prominent auristatin-based ADCs that are either clinically approved or in late-stage development.

Table 1: Physicochemical and Biological Differences between MMAE and MMAF

| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) | Reference(s) |

| C-terminal Group | Uncharged (norephedrine-like) | Charged (phenylalanine) | [8] |

| Membrane Permeability | High | Low | [8] |

| Hydrophobicity | More Hydrophobic | More Hydrophilic | [8] |

| Bystander Effect | Potent | Limited to None | [1][8] |

| Free Drug Potency | Generally higher due to permeability | Lower as a free drug | [8] |

Table 2: Prominent Auristatin-Based ADCs

| ADC Name (Brand Name) | Target Antigen | Auristatin Payload | Linker Type | Avg. DAR | Approved Indication(s) / Status | Reference(s) |

| Brentuximab vedotin (ADCETRIS®) | CD30 | MMAE | Protease-cleavable (vc) | 4 | Hodgkin lymphoma, anaplastic large cell lymphoma | [][11][12] |

| Polatuzumab vedotin (POLIVY®) | CD79b | MMAE | Protease-cleavable (vc) | ~3.5 | Diffuse large B-cell lymphoma | [][12][13] |

| Enfortumab vedotin (PADCEV®) | Nectin-4 | MMAE | Protease-cleavable (vc) | ~3.8 | Urothelial cancer | [] |

| Tisotumab vedotin (TIVDAK®) | Tissue Factor (TF) | MMAE | Protease-cleavable (vc) | 4 | Cervical cancer | [11] |

| Disitamab vedotin (Aidexi®) | HER2 | MMAE | Protease-cleavable (vc) | 4 | Gastric cancer, Urothelial cancer | [2] |

| Belantamab mafodotin (BLENREP®) | BCMA | MMAF | Non-cleavable (mc) | 4 | Multiple myeloma | [14] |

(DAR = Drug-to-Antibody Ratio; vc = valine-citrulline; mc = maleimidocaproyl)

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the development and characterization of auristatin-based ADCs.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an auristatin-based ADC on antigen-positive cancer cells.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Auristatin-based ADC, unconjugated antibody, and vehicle control.

-

96-well clear-bottom cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS).

-

Plate reader (luminometer or spectrophotometer).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a serial dilution series of the ADC and control antibody in culture medium. A typical concentration range would be from 100 µg/mL down to 1 pg/mL.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium only).

-

Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO₂.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate as required (e.g., 10 minutes for CellTiter-Glo®).

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Protocol 2: Tubulin Polymerization Inhibition Assay

Objective: To confirm the mechanism of action of the auristatin payload by measuring its effect on tubulin assembly in a cell-free system.[3]

Materials:

-

Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer).

-

Auristatin derivative (e.g., free MMAE) and a known tubulin inhibitor (e.g., paclitaxel) as a positive control.

-

Vehicle control (e.g., DMSO).

-

96-well UV-transparent plate.

-

Spectrophotometer with temperature control (37°C) capable of reading absorbance at 340 nm.

Procedure:

-

Reagent Preparation: Prepare all reagents on ice as per the kit instructions.

-

Reaction Setup: In each well of the 96-well plate, add polymerization buffer, the auristatin compound at various concentrations, and tubulin protein.

-

Initiation: Initiate the polymerization reaction by adding GTP to each well.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance reflects the extent of tubulin polymerization.[3]

-

Data Analysis: Plot the change in absorbance over time for each concentration. The inhibitory activity is determined by comparing the polymerization curves of the test compound to the vehicle control. Calculate the IC₅₀ value from the dose-response curve at a fixed time point (e.g., 60 minutes).[3]

Conclusion and Future Directions